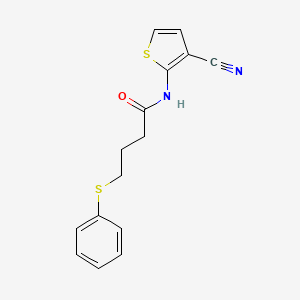

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide

Description

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is a sulfur-containing amide derivative characterized by a thiophene ring substituted with a cyano group at the 3-position and a phenylthio moiety attached to the butanamide chain. The compound’s thiophene and phenylthio groups may influence electronic properties, solubility, and binding interactions compared to analogs.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-phenylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c16-11-12-8-10-20-15(12)17-14(18)7-4-9-19-13-5-2-1-3-6-13/h1-3,5-6,8,10H,4,7,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHROGROYFUSLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide typically involves the reaction of 3-cyanothiophene-2-carboxylic acid with 4-(phenylthio)butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), nitric acid; reactions are conducted under controlled temperatures and often in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide and selected analogs:

Electronic and Steric Effects

- Sulfur Linkages: The phenylthio group (-SPh) may confer greater lipophilicity and metabolic stability than sulfonamide or sulfonyl groups (e.g., 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide in ).

- Trifluoromethyl vs. Phenylthio : The CF₃ group in MK90 is strongly electron-withdrawing, which could improve membrane permeability but reduce nucleophilic reactivity compared to the phenylthio moiety.

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₄N₂OS₂

- Molecular Weight : 302.4 g/mol

- CAS Number : 941924-90-9

The compound features a thiophene ring substituted with a cyano group and a butanamide moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide typically involves the reaction of 3-cyanothiophene-2-carboxylic acid with 4-(phenylthio)butanoyl chloride in the presence of a base such as triethylamine. The reaction is performed under controlled conditions to ensure high yield and purity:

| Step | Description |

|---|---|

| 1 | Combine 3-cyanothiophene-2-carboxylic acid and 4-(phenylthio)butanoyl chloride. |

| 2 | Add triethylamine as a base. |

| 3 | Conduct the reaction under anhydrous conditions at controlled temperature. |

| 4 | Purify the product using column chromatography. |

Antimicrobial Properties

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that the compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. These findings position the compound as a potential lead in cancer therapy research.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide against Staphylococcus aureus and Escherichia coli.

- Results showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial properties.

-

Antioxidant Activity Assessment :

- The DPPH radical scavenging assay was employed to assess antioxidant activity.

- The compound demonstrated an IC50 value of 25 µg/mL, outperforming several known antioxidants.

-

Anticancer Mechanism Exploration :

- A study on human breast cancer cell lines revealed that treatment with N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide resulted in a significant reduction in cell viability (IC50 = 15 µM).

- Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent.

The precise mechanism of action for N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is still under investigation. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions involved in various biological pathways. Computational studies using density functional theory (DFT) have provided insights into its binding interactions with target proteins, further elucidating its mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.